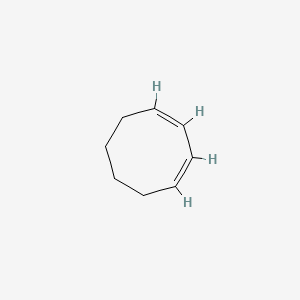
phosphoroperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoroperoxoate is a trivalent inorganic anion derived from peroxyphosphoric acid by the removal of all three protons. It is a phosphorus oxoanion and is known for its unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphoroperoxoate can be synthesized through various methods, including the reaction of phosphoric acid with hydrogen peroxide under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the peroxo bond. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification and crystallization to obtain high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoroperoxoate undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in various chemical reactions.
Reduction: Under certain conditions, it can be reduced to form other phosphorus-containing compounds.
Substitution: It can participate in substitution reactions where one of its oxygen atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, phosphoric acid, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various phosphorus oxoanions and other phosphorus-containing compounds .
Wissenschaftliche Forschungsanwendungen
Phosphoroperoxoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and in drug delivery systems.
Industry: It is used in industrial processes, such as catalysis and materials synthesis
Wirkmechanismus
The mechanism of action of phosphoroperoxoate involves its ability to interact with various molecular targets and pathways. It can act as an oxidizing agent, facilitating the transfer of oxygen atoms to other molecules. This property makes it useful in various chemical and biological processes. The specific molecular targets and pathways involved depend on the context in which this compound is used .
Vergleich Mit ähnlichen Verbindungen
Phosphoroperoxoate can be compared with other similar compounds, such as:
Peroxophosphates: These compounds also contain peroxo groups and exhibit similar reactivity.
Phosphates: While phosphates do not contain peroxo groups, they share some chemical properties with this compound.
Phosphorothioates: These compounds contain sulfur instead of oxygen and have different reactivity and applications
This compound is unique due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
37418-45-4 |
|---|---|
Molekularformel |
O5P-3 |
Molekulargewicht |
110.97 g/mol |
IUPAC-Name |
oxido phosphate |
InChI |
InChI=1S/H3O5P/c1-5-6(2,3)4/h1H,(H2,2,3,4)/p-3 |
InChI-Schlüssel |
MPNNOLHYOHFJKL-UHFFFAOYSA-K |
SMILES |
[O-]OP(=O)([O-])[O-] |
Kanonische SMILES |
[O-]OP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B1234282.png)

![(3E)-3-[[4-(methylamino)-3-nitrophenyl]methylidene]thiochromen-4-one](/img/structure/B1234285.png)

![trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile](/img/structure/B1234289.png)


